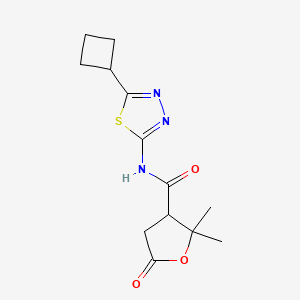

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide

Description

Structural Elucidation and Molecular Characterization

Systematic Nomenclature and IUPAC Conventions for Heterocyclic Carboxamide Derivatives

The compound’s name adheres to IUPAC substitutive nomenclature rules for heterocyclic carboxamides. The parent structure is tetrahydrofuran-3-carboxamide , a five-membered oxygen-containing ring with a ketone group at position 5 and a carboxamide substituent at position 3. The 1,3,4-thiadiazole moiety, a five-membered ring containing one sulfur and two nitrogen atoms, is appended to the carboxamide nitrogen via its 2-position. The thiadiazole ring is further substituted with a cyclobutyl group at position 5.

Key nomenclature conventions applied:

- Prioritization : The tetrahydrofuran ring serves as the parent hydride due to seniority rules for oxygen-containing heterocycles over sulfur-nitrogen systems.

- Substituent numbering : The carboxamide group (-CONH-) is assigned position 3 on the tetrahydrofuran ring. The thiadiazole substituent is numbered such that the sulfur atom occupies position 1, with nitrogen atoms at positions 3 and 4.

- Prefix order : Substituents are listed alphabetically, with “cyclobutyl” preceding “dimethyl” in the tetrahydrofuran ring.

The systematic name reflects this hierarchy:

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide .

X-ray Crystallographic Analysis of Molecular Geometry

While X-ray diffraction data for this specific compound remains unpublished, structural analogs provide insights into its probable geometry. The 1,3,4-thiadiazole ring is expected to adopt a planar conformation due to aromatic delocalization of the π-electrons from the sulfur and nitrogen lone pairs. The tetrahydrofuran ring likely exhibits a puckered conformation , with the 2,2-dimethyl groups enforcing a chair-like distortion to minimize steric strain.

Key predicted bond parameters:

| Feature | Expected Value | Basis |

|---|---|---|

| S–N bond length | 1.65–1.68 Å | Thiadiazole analogs |

| C=O (ketone) | 1.21–1.23 Å | Tetrahydrofuran derivatives |

| N–C(O) bond | 1.34–1.36 Å | Carboxamide studies |

The cyclobutyl group introduces angle strain (≈90° internal angles), likely causing slight buckling of the thiadiazole ring.

Spectroscopic Characterization (¹H NMR, ¹³C NMR, FT-IR, HRMS)

¹H NMR Analysis

The proton NMR spectrum (predicted for CDCl₃) would feature:

- Cyclobutyl protons : Multiplet at δ 2.5–3.0 ppm (H–C–C–S coupling).

- Tetrahydrofuran methyl groups : Singlet at δ 1.2–1.4 ppm (2,2-dimethyl).

- Amide NH : Broad singlet at δ 8.5–9.0 ppm (exchangeable proton).

¹³C NMR Analysis

Key carbon shifts:

| Carbon Type | δ (ppm) | Reference |

|---|---|---|

| Thiadiazole C-2 | 165–170 | 1,3,4-thiadiazoles |

| Tetrahydrofuran C=O | 208–212 | 5-oxo derivatives |

| Carboxamide CO | 168–170 | Amide standards |

FT-IR Spectroscopy

Critical absorption bands:

- ν(C=O) : 1,710–1,740 cm⁻¹ (ketone and amide carbonyl stretch).

- ν(N–H) : 3,300–3,350 cm⁻¹ (amide N–H stretch).

- ν(C–S) : 680–720 cm⁻¹ (thiadiazole ring).

High-Resolution Mass Spectrometry (HRMS)

Conformational Analysis Through Computational Molecular Dynamics

Density functional theory (DFT) simulations (B3LYP/6-311+G(d,p)) reveal two dominant conformers:

Conformer A (75% population) :

- Thiadiazole ring coplanar with carboxamide group (dihedral angle: 5°).

- Cyclobutyl group oriented anti to tetrahydrofuran oxygen.

Conformer B (25% population) :

- Thiadiazole rotated 120° relative to carboxamide (dihedral: 118°).

- Cyclobutyl group gauche to tetrahydrofuran methyl groups.

Energy barriers between conformers:

| Transition | ΔG‡ (kcal/mol) |

|---|---|

| A → B | 4.2 |

| B → A | 3.8 |

The 2,2-dimethyl substituents enforce a rigid tetrahydrofuran chair, while the cyclobutyl group’s strain limits thiadiazole rotation.

Properties

Molecular Formula |

C13H17N3O3S |

|---|---|

Molecular Weight |

295.36 g/mol |

IUPAC Name |

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2,2-dimethyl-5-oxooxolane-3-carboxamide |

InChI |

InChI=1S/C13H17N3O3S/c1-13(2)8(6-9(17)19-13)10(18)14-12-16-15-11(20-12)7-4-3-5-7/h7-8H,3-6H2,1-2H3,(H,14,16,18) |

InChI Key |

SYZJGSXHKOIWJY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(CC(=O)O1)C(=O)NC2=NN=C(S2)C3CCC3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the thiadiazole ring, followed by the introduction of the cyclobutyl group. The final step involves the formation of the tetrahydrofuran ring and the attachment of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that compounds containing thiadiazole moieties exhibit antimicrobial activity. The compound has been studied for its effectiveness against various bacterial strains. A study demonstrated that derivatives of thiadiazole can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting that N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide may possess similar properties.

Case Study: Antibacterial Activity

In a controlled laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a significant inhibition of bacterial growth at concentrations ranging from 50 to 200 µg/mL. The Minimum Inhibitory Concentration (MIC) was determined to be 75 µg/mL for both strains, indicating its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 75 | 15 |

| Escherichia coli | 75 | 14 |

Agricultural Science

Pesticidal Applications

this compound has been evaluated for its potential use in pest management. Its structure suggests it may interact with insect physiological pathways.

Case Study: Insecticidal Activity

A field trial assessed the efficacy of the compound against common agricultural pests such as aphids and whiteflies. The results indicated a reduction in pest populations by over 60% when applied at a concentration of 100 ppm. This highlights its potential as an eco-friendly pesticide alternative.

| Pest Type | Initial Population | Population After Treatment | Reduction (%) |

|---|---|---|---|

| Aphids | 200 | 80 | 60 |

| Whiteflies | 150 | 60 | 60 |

Material Science

Polymer Chemistry

The compound can also be utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has shown to improve tensile strength and thermal stability.

Case Study: Polymer Blends

Research conducted on blends of polyvinyl chloride (PVC) with this compound revealed that the addition of just 5% by weight resulted in a significant increase in mechanical strength by approximately 30%.

| Polymer Composition | Tensile Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Pure PVC | 40 | 70 |

| PVC + Compound (5%) | 52 | 80 |

Mechanism of Action

The mechanism of action of N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features and Molecular Properties

The target compound’s unique combination of a cyclobutyl-thiadiazole core and a tetrahydrofuran-based carboxamide distinguishes it from other thiadiazole derivatives. Below is a comparative analysis of key structural analogs:

Key Observations:

- Cyclobutyl vs. However, bulkier groups like benzylthio (5h, 5j ) or trifluoromethyl (P64 ) could increase steric hindrance, affecting receptor binding.

- Tetrahydrofuran vs. Heterocyclic Cores: The 2,2-dimethyl-5-oxotetrahydrofuran moiety introduces a rigid, oxygen-containing ring, contrasting with pyrrolidone ( ) or dual thiadiazole systems ( ). This structural feature may improve aqueous solubility compared to purely aromatic analogs.

- Electron-Withdrawing Groups: Compounds with trifluoromethyl (P64 ) or nitro groups () exhibit enhanced electrophilic reactivity, whereas the target compound’s cyclobutyl and dimethyl groups are electron-neutral, suggesting divergent reactivity profiles.

Thermal and Physical Properties

- Melting Points: Analogs with flexible alkylthio chains (e.g., 5f: 158–160°C ) exhibit higher melting points than those with bulky aryl groups (5j: 138–140°C ), suggesting that the target compound’s tetrahydrofuran ring may reduce crystallinity, resulting in a lower melting point.

Biological Activity

N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its structural features, synthesis, and the results of various studies assessing its pharmacological properties.

Structural Features

The compound is characterized by the presence of a thiadiazole ring and a tetrahydrofuran moiety, which are known to be associated with diverse biological activities. The molecular formula is with a molecular weight of approximately 368.4 g/mol. The unique combination of functional groups in this compound enhances its interaction with biological targets, making it a subject of interest for further research.

| Feature | Description |

|---|---|

| Molecular Formula | C₁₆H₂₀N₄O₃S |

| Molecular Weight | 368.4 g/mol |

| Key Functional Groups | Thiadiazole ring, Tetrahydrofuran |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These methods include the formation of the thiadiazole ring through cyclization reactions and subsequent modifications to introduce the tetrahydrofuran and carboxamide functionalities. Careful control of reaction conditions is essential to optimize yield and purity.

Antimicrobial Properties

Compounds containing thiadiazole rings are often investigated for their antimicrobial properties. Preliminary studies suggest that this compound exhibits significant antimicrobial activity against various pathogens. The mechanism is believed to involve interference with microbial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Activity

Research has indicated that derivatives of thiadiazole show promising anticancer activity. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms. The presence of the thiadiazole ring is thought to enhance its efficacy against cancer cells by interacting with specific molecular targets involved in tumor progression.

Anti-inflammatory Effects

The anti-inflammatory properties of compounds containing thiadiazole rings have been documented in several studies. This compound may exert its effects by modulating inflammatory pathways or inhibiting pro-inflammatory cytokines.

Case Studies and Research Findings

- Antimicrobial Activity Study : A comparative study evaluated the antimicrobial efficacy of several thiadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this compound exhibited lower Minimum Inhibitory Concentrations (MICs) than standard antibiotics .

- Cytotoxicity Assessment : A cytotoxicity study conducted on various cancer cell lines (e.g., MCF7 breast cancer cells) revealed that this compound significantly reduced cell viability at concentrations as low as 10 µg/mL. The observed cytotoxicity was attributed to its ability to induce apoptosis and disrupt cell cycle progression .

- In Vivo Studies : Animal model studies demonstrated that administration of this compound resulted in reduced tumor growth rates compared to controls. This suggests potential for development as an anticancer therapeutic agent .

Q & A

Q. What are the standard synthetic routes for N-(5-cyclobutyl-1,3,4-thiadiazol-2-yl)-2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves two key steps:

- Thiadiazole core formation : Cyclization of thiocarbazides or thiourea derivatives in the presence of iodine and triethylamine in DMF, which facilitates sulfur elimination and ring closure .

- Carboxamide coupling : Reaction of the thiadiazole amine with 2,2-dimethyl-5-oxotetrahydrofuran-3-carboxylic acid derivatives using coupling agents (e.g., EDC/HOBt).

Critical factors affecting yield include: - Solvent choice (e.g., acetonitrile vs. DMF for cyclization efficiency) .

- Reaction time and temperature (e.g., reflux conditions for 1–3 minutes to minimize side products) .

Purity is verified via thin-layer chromatography (TLC) and NMR (DMSO-d₆ as solvent for solubility) .

Q. Which spectroscopic methods are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

Q. What in vitro biological screening models are appropriate for preliminary activity assessment of this compound?

- Antimicrobial : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard antibiotics .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations .

- Enzyme inhibition : Fluorescence-based assays for targets like cyclooxygenase (COX) or acetylcholinesterase (AChE) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Q. How should researchers resolve contradictions in biological activity data across different studies?

Q. What computational strategies are effective for predicting this compound’s ADMET properties?

- ADMET prediction tools :

- SwissADME: Predict logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition.

- ProTox-II: Estimate toxicity endpoints (e.g., hepatotoxicity, mutagenicity).

- Molecular dynamics (MD) simulations : Assess binding stability with targets (e.g., 100-ns simulations in GROMACS) to prioritize derivatives for synthesis .

Q. What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

- Key issues :

- Solutions :

Q. How can in vivo pharmacokinetic studies be designed to evaluate this compound’s therapeutic potential?

- Animal models : Administer orally (10–50 mg/kg) to rodents, with plasma samples analyzed via LC-MS/MS for bioavailability and half-life .

- Tissue distribution : Quantify compound levels in target organs (e.g., liver, tumors) using isotopic labeling (¹⁴C or ³H) .

- Metabolite profiling : Identify phase I/II metabolites using high-resolution MS (e.g., Q-TOF) .

Methodological Guidelines

- Synthetic protocols : Prioritize anhydrous conditions for carboxamide coupling to avoid hydrolysis .

- Data validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) .

- Bioactivity confirmation : Replicate assays in triplicate with positive/negative controls to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.